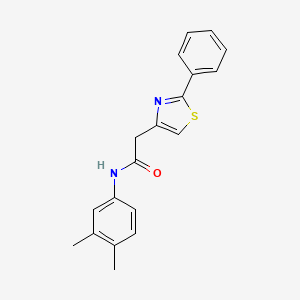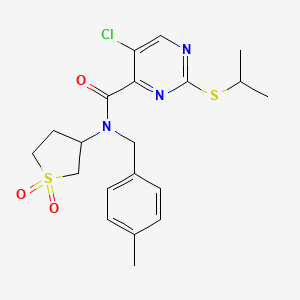
N-(3,4-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a thiazole ring, a phenyl group, and a dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Acetamide Formation: The acetamide moiety can be introduced by reacting the thiazole derivative with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine.
Substitution Reaction: The final step involves the substitution of the hydrogen atom on the nitrogen of the acetamide group with the 3,4-dimethylphenyl group. This can be achieved through a nucleophilic substitution reaction using a suitable reagent like 3,4-dimethylphenylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenyl and thiazole rings, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms, such as the reduction of the thiazole ring to a thiazolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide nitrogen and the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are commonly used.
Major Products:
Oxidation Products: Oxidized derivatives of the phenyl and thiazole rings.
Reduction Products: Reduced forms of the thiazole ring.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(3,4-Dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird hinsichtlich seiner potenziellen biologischen Aktivitäten, wie z. B. antimikrobielle oder krebshemmende Eigenschaften, untersucht.
Medizin: Wird für seine potenziellen therapeutischen Anwendungen untersucht, einschließlich als Leitverbindung für die Medikamentenentwicklung.
Industrie: Wird bei der Entwicklung neuer Materialien oder als Katalysator in verschiedenen chemischen Reaktionen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von N-(3,4-Dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamid hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Der Thiazolring und die Phenylgruppen können die Bindung an diese Zielstrukturen erleichtern und verschiedene biochemische Pfade beeinflussen.
Ähnliche Verbindungen:
N-(3,4-Dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamid: Einzigartig aufgrund des Vorhandenseins sowohl eines Thiazolrings als auch einer Dimethylphenylgruppe.
N-(3,4-Dimethylphenyl)-2-(1,3-thiazol-4-yl)acetamid: Fehlt die Phenylgruppe am Thiazolring.
N-(Phenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamid: Fehlen die Dimethylgruppen am Phenylring.
Einzigartigkeit: N-(3,4-Dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamid ist aufgrund der Kombination von Thiazolring, Phenylgruppe und Dimethylphenylgruppe einzigartig, die im Vergleich zu ähnlichen Verbindungen unterschiedliche chemische und biologische Eigenschaften verleihen können.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and phenyl groups can facilitate binding to these targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
N-(3,4-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide: Unique due to the presence of both a thiazole ring and a dimethylphenyl group.
N-(3,4-dimethylphenyl)-2-(1,3-thiazol-4-yl)acetamide: Lacks the phenyl group on the thiazole ring.
N-(phenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide: Lacks the dimethyl groups on the phenyl ring.
Uniqueness: this compound is unique due to the combination of the thiazole ring, phenyl group, and dimethylphenyl group, which can confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C19H18N2OS |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
N-(3,4-dimethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C19H18N2OS/c1-13-8-9-16(10-14(13)2)20-18(22)11-17-12-23-19(21-17)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
NHZLGTNQFOUXNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-cyanophenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B11373265.png)
![3,5,6-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B11373266.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide](/img/structure/B11373275.png)
![2-Pentyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11373278.png)
![3,4,5-trimethoxy-N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B11373290.png)
![N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide](/img/structure/B11373293.png)

![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11373296.png)
![5-chloro-2-(prop-2-en-1-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11373300.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4,6-tetramethylbenzenesulfonamide](/img/structure/B11373307.png)
![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B11373319.png)
![5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(4-methoxyphenyl)pyrimidine-4-carboxamide](/img/structure/B11373327.png)
![N-(1,3-benzothiazol-2-yl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11373342.png)
![1-{2-[2-(Azepan-1-yl)ethyl]piperidin-1-yl}-2-(3,5-dimethylphenoxy)ethanone](/img/structure/B11373346.png)
